Methyl 2-amino-6-methoxybenzoate
Overview
Description
Methyl 2-amino-6-methoxybenzoate is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzoic acid and is characterized by the presence of an amino group at the second position and a methoxy group at the sixth position on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Mode of Action
Based on its chemical structure, it is plausible that it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and electrostatic interactions .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Methyl 2-amino-6-methoxybenzoate is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-6-methoxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-amino-6-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the benzene ring.
Scientific Research Applications
Methyl 2-amino-6-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: Lacks the amino group, making it less reactive in certain chemical reactions.
Methyl 4-amino-2-methoxybenzoate: Has the amino group at a different position, leading to different reactivity and properties.
Methyl 2-amino-4-methoxybenzoate: Similar structure but with different substitution pattern, affecting its chemical behavior.
Uniqueness
Methyl 2-amino-6-methoxybenzoate is unique due to the specific positioning of the amino and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-amino-6-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQWDVCEAXGVIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20488129 | |
Record name | Methyl 2-amino-6-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20488129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54166-96-0 | |
Record name | Benzoic acid, 2-amino-6-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54166-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-6-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20488129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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